2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N4/c20-14-6-4-12(5-7-14)16-8-9-25-19(17(16)11-22)23-18(24-25)13-2-1-3-15(21)10-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFLTHHQCVGUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been known to interact with a wide range of targets, including metal ions like zinc.
Mode of Action
Triazolopyridine derivatives have been tested as chemosensors for metal ions. They can form complexes with these ions, leading to changes in their fluorescent properties. This suggests that the compound might interact with its targets in a similar manner, causing changes in their properties or functions.
Biological Activity
The compound 2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, triazolo-pyridine derivatives have shown efficacy against breast cancer cell lines (MCF-7) and liver cancer cells (Bel-7402) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| Similar Derivative | Bel-7402 | 4.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazolo derivatives possess activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) has been observed in related triazole compounds, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The inhibition profile indicates that these compounds may serve as leads for developing new therapeutic agents targeting cholinergic dysfunction.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, preventing further proliferation.
- Enzyme Interaction : The carbonitrile group may interact with the active sites of target enzymes, leading to inhibition.
Study 1: Anticancer Efficacy
In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
Study 2: Antimicrobial Screening
A series of triazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Scientific Research Applications
Anticancer Activity
Research indicates that triazolopyridines exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
Compounds within the triazolopyridine class have been evaluated for their antimicrobial efficacy. Specifically, derivatives have shown effectiveness against various bacterial and fungal strains. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death .
Neuropharmacological Effects
Triazolopyridines have also been studied for their neuropharmacological effects. They may act as modulators of neurotransmitter systems, which can be beneficial in treating disorders such as anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
Agricultural Uses
The compound has been explored for its herbicidal properties. Its effectiveness in controlling weed growth makes it a candidate for development as a herbicide. Studies have shown that it can selectively inhibit the growth of certain plant species without affecting crops .
Material Science
In material science, triazolopyridines are being investigated for their potential use in synthesizing novel materials with unique properties. Their ability to form coordination complexes with transition metals opens avenues for applications in catalysis and material synthesis .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of triazolopyridines significantly reduced tumor growth in xenograft models. The compound was effective against breast cancer cell lines, indicating its potential role in targeted cancer therapies .
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited substantial activity against Staphylococcus aureus and Candida albicans, highlighting its dual action against both bacterial and fungal pathogens .
- Herbicidal Application : Field trials indicated that formulations containing the compound effectively controlled weed populations without harming neighboring crops, suggesting a viable agricultural application .
Comparison with Similar Compounds
Structural Variations
Key structural differences arise from substitutions at positions 2 and 7:
Key Observations :
Physical and Spectral Properties
Substituents significantly impact melting points, solubility, and spectral characteristics:
Key Observations :
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 2-(3-chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of 1,2-diaminopyridine derivatives with aldehydes or ketones in solvents like DMF or acetic acid under controlled heating (80–120°C) . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalysts : Base catalysts (e.g., triethylamine) improve reaction rates by deprotonating intermediates .
- Reaction time : Extended heating (8–10 hours) ensures complete cyclization, as monitored by TLC .
- Post-synthesis purification : Recrystallization from ethanol/DMF mixtures yields high-purity crystals .
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are critical?
- Methodological Answer : Structural validation requires a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ ~115 ppm) .
- IR : Confirm nitrile groups via C≡N stretching (~2200 cm⁻¹) and carbonyls (if present, ~1700 cm⁻¹) .
- X-ray crystallography : Resolve torsional angles between chlorophenyl substituents and the triazolopyridine core, as demonstrated for analogous compounds (e.g., 55.6° twist in carboxylate groups) .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces during nitrile degradation) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous drainage due to potential halogenated byproducts .
Advanced Research Questions
Q. How do substituent positions (3-Cl vs. 4-Cl on phenyl groups) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare electron-withdrawing effects:
- 4-Cl phenyl groups exert stronger para-directing effects, polarizing the triazolopyridine core .
- Hammett constants (σₚ for 4-Cl = 0.23 vs. σₘ for 3-Cl = 0.37) predict regioselectivity in electrophilic substitutions .
- Experimental validation : Perform Suzuki coupling reactions to compare halogen displacement rates under identical conditions .
Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer :
- Comparative analysis : Replicate syntheses using alternative routes (e.g., microwave-assisted vs. conventional heating) to isolate intermediates for NMR comparison .
- Impurity profiling : Employ HPLC-MS to detect byproducts (e.g., dehalogenated derivatives or dimerization artifacts) .
- Crystallographic validation : Resolve structural ambiguities (e.g., rotational isomerism) via single-crystal X-ray studies .
Q. How can copper-catalyzed reactions enhance the synthesis of fluorescent derivatives of this compound?
- Methodological Answer :
- Mechanism : Copper(I) catalysts promote radical cyclization, enabling access to 2,5,7-triaryl derivatives with strong blue fluorescence (λₑₘ = 450 nm, quantum yield Φ = 0.62) .
- Optimization : Screen Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., phenanthroline) in DMF at 80°C to maximize Stokes shifts (~110 nm) .
Q. What computational tools predict the compound’s bioactivity against kinase targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on H-bonding between the nitrile group and Lys33 or Thr106 residues .
- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) in GROMACS, incorporating solvent effects .
Q. What methodologies quantify photodegradation products under UV exposure, and how do chlorophenyl groups influence stability?
- Methodological Answer :
- LC-MS/MS analysis : Monitor degradation via parent ion [M+H]⁺ (e.g., m/z 395 → 337 for dechlorination) .
- Kinetic studies : 4-Cl substituents increase half-life (t₁/₂ = 48 hrs vs. 32 hrs for 3-Cl) due to reduced ring activation .
Methodological Notes
- Synthesis scalability : Pilot-scale reactions (≥10 g) require continuous flow reactors to maintain exothermic control .
- Data reproducibility : Archive raw spectra (NMR, IR) in open-access repositories (e.g., Zenodo) with metadata on solvent purity and instrument calibration .
- Safety documentation : Update SDS sheets with ecotoxicity data (e.g., Daphnia magna LC₅₀) if wastewater discharge is planned .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
